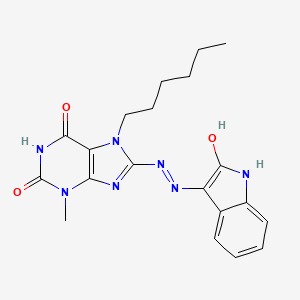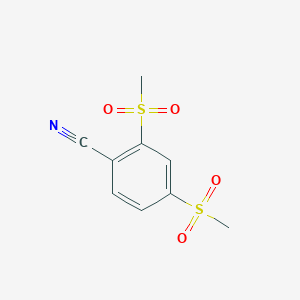
2,4-Dimethanesulfonylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethanesulfonylbenzonitrile is a white to off-white crystalline solid primarily used in organic synthesis. It serves as an important intermediate and reagent in various chemical reactions . The compound’s structure consists of a benzonitrile core substituted with two methanesulfonyl groups at the 2 and 4 positions, which significantly influences its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethanesulfonylbenzonitrile involves the reaction of benzoyl chloride with 2,4-dichlorobenzonitrile under basic conditions . The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and 2,4-dichlorobenzonitrile.
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure product quality.
化学反応の分析
Types of Reactions
2,4-Dimethanesulfonylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2,4-Dimethanesulfonylbenzonitrile has several applications in scientific research:
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dimethanesulfonylbenzonitrile exerts its effects depends on the specific application. In organic synthesis, the methanesulfonyl groups act as electron-withdrawing groups, stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzonitrile: A precursor in the synthesis of 2,4-Dimethanesulfonylbenzonitrile.
Benzonitrile: A simpler compound with a similar core structure but lacking the methanesulfonyl groups.
2,4-Dimethoxybenzonitrile: Another substituted benzonitrile with different functional groups.
Uniqueness
This compound is unique due to the presence of two methanesulfonyl groups, which significantly influence its reactivity and applications. These groups enhance the compound’s stability and make it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
2,4-bis(methylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUKUKFQQWIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
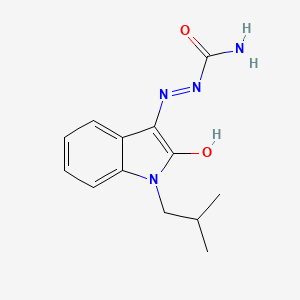
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
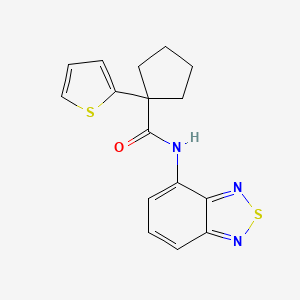
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)
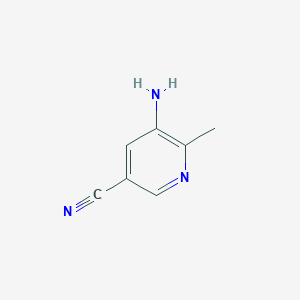


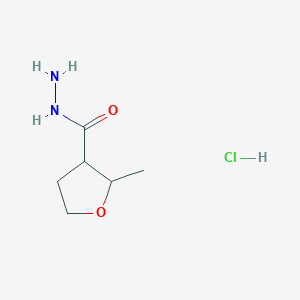
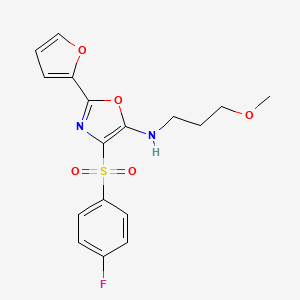
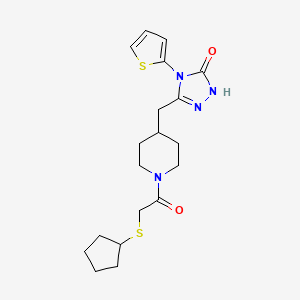
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
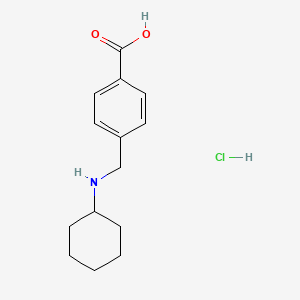
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
